N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule that contains several interesting functional groups and structural features. It includes a furan ring, a thiophene ring, and a chromene ring, which are all heterocyclic compounds . These types of structures are often found in various pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, thiophene, and chromene rings would likely contribute to the compound’s aromaticity . The hydroxy and carboxamide groups could potentially form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and aromatic rings. For example, it might have a relatively high boiling point due to the potential for hydrogen bonding .Scientific Research Applications
Catalysis and Organic Synthesis
One significant application of related compounds is in catalysis and organic synthesis. For instance, the one-pot synthesis of 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones using K10 montmorillonite clay demonstrates the utility of furan and thiophene derivatives in synthesizing heterocyclic compounds. This method avoids the use of expensive transition metals and eliminates tedious intermediate purification steps, showing wide functional group tolerance and applicability to various substrates with good to excellent yields (Zhang et al., 2018).
Advanced Materials
Compounds containing furan and thiophene units are also explored for their potential in advanced materials. For example, phenothiazine derivatives with various conjugated linkers, including furan, have been synthesized and used in dye-sensitized solar cells. The study found that derivatives with furan as a conjugated linker exhibited an improvement in solar energy-to-electricity conversion efficiency, demonstrating the importance of these heteroaromatic linkers in enhancing the performance of photovoltaic devices (Kim et al., 2011).
Bioactive Compounds
The synthesis and evaluation of novel compounds for bioactive properties are another area of interest. A study on the synthesis of compounds of the pyrimidine series based on reactions of 3-arylmethylidenefuran-2(3H)-ones with N,N-binucleophilic reagents highlights the construction of molecules containing pyridine and pyridazine fragments. Such compounds exhibit pronounced plant-growth regulatory activity, underscoring the potential of furan and thiophene derivatives in developing new biologically active substances (Aniskova et al., 2017).
Photocatalysis
In photocatalysis, the photoinduced direct oxidative annulation of certain furan and thiophene derivatives has been studied. This method provides access to highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants, showcasing a green chemistry approach to synthesizing complex heterocyclic structures (Zhang et al., 2017).
Mechanism of Action
Target of Action
It’s known that compounds with similar structures, such as flavones and flavanones, exhibit various biological activities . They are considered privileged structures due to their anti-inflammatory, anti-cancer, neuroprotective, and estrogen-related functions .
Mode of Action
It’s known that similar compounds interact with their targets to induce a variety of biological responses . The compound’s interaction with its targets could result in changes at the molecular and cellular level, leading to its observed biological activities.
Biochemical Pathways
Similar compounds are known to affect a variety of biochemical pathways, leading to their diverse biological activities . The compound’s interaction with its targets could lead to changes in these pathways, resulting in downstream effects that contribute to its biological activities.
Result of Action
Similar compounds are known to have a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .
properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5S/c22-18(15-10-13-4-1-2-5-16(13)26-19(15)23)21-12-20(24,14-7-8-25-11-14)17-6-3-9-27-17/h1-11,24H,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPJHFSNQYFBNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.